Regioisomer-Dependent Boiling Point: A 28 °C Separation from the 4‑Ethoxy‑5‑methoxy Isomer
The target compound, 2‑chloro‑5‑ethoxy‑4‑methoxybenzaldehyde, exhibits a predicted boiling point approximately 28 °C lower than its closest regioisomer, 2‑chloro‑4‑ethoxy‑5‑methoxybenzaldehyde (CAS 443125‑57‑3) [1]. This difference is sufficiently large to influence distillation cut points and retention times on GC or HPLC, making the two isomers operationally distinguishable in synthetic workflows.
| Evidence Dimension | Normal boiling point (predicted at 760 mmHg) |
|---|---|
| Target Compound Data | 289.02 °C (EPA T.E.S.T.); 299.75 °C (EPI Suite) |
| Comparator Or Baseline | 2-Chloro-4-ethoxy-5-methoxybenzaldehyde: 317.6 °C (reported at 760 mmHg) |
| Quantified Difference | ≈ 28 °C lower (EPA T.E.S.T.) or ≈ 18 °C lower (EPI Suite) vs. the regioisomer |
| Conditions | Predicted values from EPA T.E.S.T. and EPI Suite models; comparator boiling point from vendor technical datasheet |
Why This Matters
A boiling-point difference of this magnitude directly impacts the choice of distillation conditions and can be exploited for isomer separation or solvent-assisted purification, making the target compound a preferred intermediate when lower thermal stress is required.
- [1] Chemchart.com. 2-Chloro-5-ethoxy-4-methoxybenzaldehyde — Physical Properties (EPA T.E.S.T. / EPI Suite predictions). Boiling Point: 289.02 °C (EPA T.E.S.T.), 299.75 °C (EPI Suite). http://chemchart.com/827595-34-6.htm (accessed 2026-04-24). View Source
